Benzo[d]isothiazol-3-amine hydrochloride
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Overview
Description
Benzo[d]isothiazol-3-amine hydrochloride is a chemical compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-3-amine hydrochloride typically involves the reaction of benzo[d]isothiazole with amines under specific conditions. One common method includes the use of selective oxidation reactions. For instance, a metal-free and Selectfluor-mediated selective oxidation reaction of benzo[d]isothiazol-3(2H)-ones in aqueous media has been reported . This method provides a green and efficient approach to access important derivatives with excellent yields and high tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Selective oxidation reactions using reagents like Selectfluor.
Substitution: Mannich base reactions where the compound reacts with aldehydes and amines to form derivatives.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media.
Substitution: Aldehydes and amines under reflux conditions.
Major Products
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: Mannich base derivatives.
Scientific Research Applications
Benzo[d]isothiazol-3-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-3-amine hydrochloride involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine . This inhibition is crucial in the treatment of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A closely related compound that undergoes similar oxidation reactions.
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: A derivative used in the design of multifunctional agents.
Uniqueness
Benzo[d]isothiazol-3-amine hydrochloride is unique due to its specific amine group, which allows for a wide range of chemical modifications and applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H7ClN2S |
---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
1,2-benzothiazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2S.ClH/c8-7-5-3-1-2-4-6(5)10-9-7;/h1-4H,(H2,8,9);1H |
InChI Key |
XQWSSFUKASBFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)N.Cl |
Origin of Product |
United States |
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